Cas no 87410-80-8 (1,3,4-Thiadiazol-2-amine, N-methyl-5-[(3-methylphenyl)methyl]-)

1,3,4-Thiadiazol-2-amine, N-methyl-5-[(3-methylphenyl)methyl]- structure
87410-80-8 structure
Product Name:1,3,4-Thiadiazol-2-amine, N-methyl-5-[(3-methylphenyl)methyl]-
CAS No:87410-80-8
MF:C11H13N3S
MW:219.306020498276
CID:656620
PubChem ID:13272860
Update Time:2025-04-19

1,3,4-Thiadiazol-2-amine, N-methyl-5-[(3-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine, N-methyl-5-[(3-methylphenyl)methyl]-
    • N-methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
    • DTXSID20533805
    • N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine
    • 87410-80-8
    • Inchi: 1S/C11H13N3S/c1-8-4-3-5-9(6-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14)
    • InChI Key: NJPMFLUMFBNLME-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1CC1C=CC=C(C)C=1)NC

Computed Properties

  • Exact Mass: 219.08301860g/mol
  • Monoisotopic Mass: 219.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66Ų
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